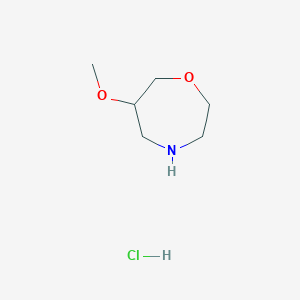

6-Methoxy-1,4-oxazepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C7H16O2N1Cl1 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach includes the use of copper-catalyzed C-N and C-O coupling reactions, which provide a one-pot synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave-assisted synthesis and copper catalysis can be scaled up to meet industrial demands, ensuring efficient production with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-1,4-oxazepane hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-(Methoxymethyl)-1,4-oxazepane hydrochloride

- 6-(Isoquinolin-4-ylmethyl)-1,4-oxazepane hydrochloride

- 6-(4-Methylpiperazin-1-yl)-1,4-oxazepane hydrochloride

- (1,4-Oxazepan-6-yl)methanol hydrochloride

Uniqueness

6-Methoxy-1,4-oxazepane hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

6-Methoxy-1,4-oxazepane hydrochloride is a heterocyclic compound characterized by a seven-membered ring containing nitrogen and oxygen. Its unique structure, featuring a methoxy group at the sixth carbon position, contributes to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays. The compound exhibited a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The lower the IC50 value, the more effective the compound is as an antioxidant. These results highlight its potential therapeutic applications in conditions characterized by oxidative stress.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in microbial metabolism or oxidative processes.

- Receptor Binding: It may bind to receptors that modulate cellular responses to stress or infection.

The exact molecular pathways remain under investigation, but preliminary studies suggest that these interactions could lead to enhanced therapeutic efficacy against various diseases.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of several oxazepane derivatives, including this compound. The study found that this compound showed superior activity against Mycobacterium tuberculosis, making it a candidate for further development in anti-tuberculosis therapies .

Antioxidant Mechanisms

Another study explored the antioxidant mechanisms of oxazepane derivatives. The findings indicated that the methoxy group significantly enhances the electron-donating ability of the compound, which is crucial for its radical scavenging activity .

Q & A

Basic Questions

Q. What are the recommended synthesis methods for 6-Methoxy-1,4-oxazepane hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclization of amino alcohol precursors under acidic conditions. For example, reacting 6-methoxy-1,4-oxazepane with hydrochloric acid yields the hydrochloride salt . Purification is achieved via recrystallization using polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials. Analytical techniques like HPLC or GC-MS are critical for assessing purity (>95% recommended for biological assays) .

Q. How is the molecular structure of this compound characterized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the seven-membered heterocyclic ring, methoxy group position, and hydrochloride salt formation. Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~2500 cm⁻¹ and O–H from water of crystallization). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₁₄ClNO₂, MW 167.63 g/mol) .

Q. What are the solubility and formulation considerations for in vitro assays?

- Methodology : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), making it suitable for buffer-based assays (e.g., PBS or cell culture media). For hydrophobic environments (e.g., lipid bilayer studies), dimethyl sulfoxide (DMSO) can be used as a co-solvent (≤1% v/v to avoid cytotoxicity). Stability in solution should be monitored via UV-Vis spectroscopy at λₘₐₓ ~270 nm .

Advanced Questions

Q. What mechanisms underlie the compound’s potential biological activity in neurological disorders?

- Methodology : Structural analogs of 1,4-oxazepanes interact with GABAₐ receptors, modulating chloride ion channels. In silico docking studies (e.g., AutoDock Vina) predict binding affinity to the benzodiazepine site of GABAₐ. Validate via electrophysiology (patch-clamp) in neuronal cell lines or primary cultures. Compare EC₅₀ values with reference agonists (e.g., diazepam) to assess potency .

Q. How should researchers resolve contradictions in reported biological activity across studies?

- Methodology : Discrepancies may arise from variations in synthesis routes (e.g., stereochemical impurities) or assay conditions.

- Step 1 : Replicate synthesis using standardized protocols (e.g., chiral HPLC to confirm enantiopurity if applicable) .

- Step 2 : Compare bioactivity in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Step 3 : Conduct meta-analysis of published data, focusing on molecular descriptors (e.g., logP, polar surface area) to identify structure-activity relationships (SAR) .

Q. What experimental conditions affect the stability of this compound?

- Methodology : Stability is pH- and temperature-dependent.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for oxazepanes). Store lyophilized powder at -20°C in anhydrous conditions.

- pH Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor degradation via LC-MS; hydrolytic cleavage of the oxazepane ring occurs at pH < 2 or > 8 .

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

6-methoxy-1,4-oxazepane;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-4-7-2-3-9-5-6;/h6-7H,2-5H2,1H3;1H |

InChI Key |

CRKXBQKHGKSTII-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCCOC1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.